molecular formula C16H22N2O4S B2765380 (3-(Cyclohexylsulfonyl)azetidin-1-yl)(2-methoxypyridin-3-yl)methanone CAS No. 1448063-58-8

(3-(Cyclohexylsulfonyl)azetidin-1-yl)(2-methoxypyridin-3-yl)methanone

Cat. No.: B2765380
CAS No.: 1448063-58-8
M. Wt: 338.42
InChI Key: BZAFZUFNUUHPJI-UHFFFAOYSA-N
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Description

(3-(Cyclohexylsulfonyl)azetidin-1-yl)(2-methoxypyridin-3-yl)methanone is a chemical compound with potential applications in various scientific fields. This compound features a unique structure that combines a cyclohexylsulfonyl group, an azetidine ring, and a methoxypyridine moiety, making it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Cyclohexylsulfonyl)azetidin-1-yl)(2-methoxypyridin-3-yl)methanone typically involves multiple steps, starting from commercially available precursors. The general synthetic route may include:

    Formation of the Azetidine Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the azetidine ring.

    Introduction of the Cyclohexylsulfonyl Group: The cyclohexylsulfonyl group can be introduced through sulfonylation reactions using reagents such as cyclohexylsulfonyl chloride.

    Attachment of the Methoxypyridine Moiety: The final step involves coupling the methoxypyridine group to the azetidine ring, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(3-(Cyclohexylsulfonyl)azetidin-1-yl)(2-methoxypyridin-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, (3-(Cyclohexylsulfonyl)azetidin-1-yl)(2-methoxypyridin-3-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. Researchers may investigate its interactions with various biological targets and its effects on cellular processes.

Medicine

In medicine, this compound could be explored for its potential therapeutic applications. This may include its use as a lead compound in drug discovery and development.

Industry

In industry, the compound may find applications in the development of new materials, agrochemicals, or other industrial products. Its unique chemical properties could be leveraged to create innovative solutions.

Mechanism of Action

The mechanism of action of (3-(Cyclohexylsulfonyl)azetidin-1-yl)(2-methoxypyridin-3-yl)methanone would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3-(Cyclohexylsulfonyl)azetidin-1-yl)(2-methoxypyridin-3-yl)methanone may include other azetidine derivatives, sulfonyl-containing compounds, and methoxypyridine analogs.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which may confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(3-cyclohexylsulfonylazetidin-1-yl)-(2-methoxypyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4S/c1-22-15-14(8-5-9-17-15)16(19)18-10-13(11-18)23(20,21)12-6-3-2-4-7-12/h5,8-9,12-13H,2-4,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZAFZUFNUUHPJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)N2CC(C2)S(=O)(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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